-Azabicyclo[3.2.2]nonan-3-amine (ABNA) has been explored as a potential scaffold for the development of novel therapeutic agents due to its unique structural features and ability to interact with various biological targets. Studies have shown activity against several diseases, including:
ABNA's ability to form hydrogen bonds and self-assemble into various supramolecular structures makes it an interesting candidate for material science applications. Research suggests its potential use in:
1-Azabicyclo[3.2.2]nonan-3-amine is a bicyclic amine compound characterized by a nitrogen atom integrated into a bicyclic structure. This compound features a unique arrangement of carbon and nitrogen atoms, forming a rigid framework that contributes to its chemical and biological properties. The molecular formula for 1-Azabicyclo[3.2.2]nonan-3-amine is C₉H₁₃N, and it is recognized for its potential applications in medicinal chemistry, particularly in the development of antiprotozoal agents .
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives for further study.
Research indicates that 1-Azabicyclo[3.2.2]nonan-3-amine exhibits significant biological activity, particularly as an antiprotozoal agent. It has been studied for its effectiveness against pathogens such as Plasmodium falciparum, which causes malaria, and Trypanosoma brucei rhodesiense, responsible for Human African Trypanosomiasis (sleeping sickness). The compound likely disrupts the life cycles of these protozoa, inhibiting their growth and multiplication within host cells .
Several synthetic routes have been developed for the preparation of 1-Azabicyclo[3.2.2]nonan-3-amine:
These methods are essential for producing the compound in sufficient quantities for research and application.
1-Azabicyclo[3.2.2]nonan-3-amine has several notable applications:
These applications highlight the compound's versatility in both biological and industrial contexts.
Studies on 1-Azabicyclo[3.2.2]nonan-3-amine have focused on its interactions with various biological targets, particularly enzymes involved in the metabolic pathways of protozoa. The compound's ability to inhibit enzyme activity suggests it may alter cellular metabolism, leading to reduced viability of targeted pathogens . Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 1-Azabicyclo[3.2.2]nonan-3-amine, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Azabicyclo[3.3.1]nonane | Similar bicyclic structure but different nitrogen positioning | Varies in biological activity compared to 1-Azabicyclo |
8-Azabicyclo[3.2.1]octane | Different bicyclic framework | Distinct chemical properties due to structural differences |
3-Azabicyclo[4.2.0]octane | Larger bicyclic system | Potentially different reactivity patterns |
The uniqueness of 1-Azabicyclo[3.2.2]nonan-3-amine lies in its specific bicyclic structure and nitrogen positioning, which impart distinct chemical reactivity and biological properties compared to these similar compounds . Its ability to undergo various reactions while maintaining significant biological activity makes it a valuable subject of study within medicinal chemistry.
1-Azabicyclo[3.2.2]nonan-3-amine represents a bicyclic nitrogen-containing heterocycle with a well-defined chemical identity [1]. The compound is registered under CAS Registry Number 220766-23-4, providing a unique identifier for this specific molecular structure [1] [2]. The IUPAC nomenclature follows systematic naming conventions for bridged bicyclic systems, where the notation [3.2.2] indicates the number of carbon atoms in each bridge connecting the two bridgehead positions [1].
The systematic name "1-azabicyclo[3.2.2]nonan-3-amine" describes a nine-membered bicyclic system containing one nitrogen atom at position 1 and an amino group at position 3 [1]. The molecular formula is C₈H₁₆N₂ with a molecular weight of 140.23 g/mol [1]. Standard chemical identifiers include the InChI string "InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2" and the InChIKey "UALFYMMGEYDHHJ-UHFFFAOYSA-N" [1].
The SMILES notation for this compound is represented as "C1CN2CCC1CC(C2)N", which provides a linear description of the molecular connectivity [1]. These standardized identifiers facilitate accurate communication and database searches across chemical literature and databases.
1-Azabicyclo[3.2.2]nonan-3-amine belongs to the broader class of azabicyclic compounds, which are characterized by nitrogen atoms incorporated into bridged ring structures . The compound can be classified as a saturated nitrogen heterocycle within the bicyclic amine family . This classification places it among compounds that exhibit unique structural features resulting from the incorporation of nitrogen into rigid bicyclic frameworks .
The azabicyclic classification system categorizes compounds based on ring size, bridging patterns, and heteroatom positions [4]. Within this system, 1-azabicyclo[3.2.2]nonan-3-amine represents a specific subclass where the nitrogen occupies a bridgehead position, creating a rigid three-dimensional structure [4]. The [3.2.2] bridging pattern distinguishes it from other azabicyclic systems such as [2.2.1], [2.2.2], or [3.3.1] arrangements .
The structural classification also considers the presence of functional groups, with the amino substituent at position 3 creating a diamine system . This dual nitrogen functionality contributes to the compound's unique chemical and physical properties compared to monoamine azabicyclic systems .
The molecular architecture of 1-azabicyclo[3.2.2]nonan-3-amine is characterized by a rigid bicyclic framework that constrains the spatial arrangement of atoms [6]. The compound exhibits a bridged structure where two rings share common atoms at bridgehead positions, creating a three-dimensional cage-like geometry [6]. The nitrogen atom at position 1 serves as a bridgehead, connecting the two rings and significantly influencing the overall molecular geometry [6].
The spatial configuration reveals that the bicyclic system adopts a relatively rigid conformation due to the constraints imposed by the bridging arrangement [7]. The geometric parameters include specific bond angles and distances that are characteristic of azabicyclic systems [7]. The bridgehead nitrogen exhibits pyramidal geometry, though the inversion barrier is significantly altered compared to acyclic amines due to structural constraints [8].
The three-dimensional structure creates distinct spatial relationships between substituents, with the amino group at position 3 occupying a specific orientation relative to the bicyclic framework [6]. This spatial arrangement influences the compound's reactivity patterns and intermolecular interactions [6].
Conformational analysis of 1-azabicyclo[3.2.2]nonan-3-amine reveals limited flexibility due to the rigid bicyclic framework [9]. Unlike flexible acyclic systems, the compound exists in a relatively fixed conformation with restricted rotational freedom around the ring bonds [9]. The bicyclic constraint significantly reduces the number of accessible conformations compared to open-chain analogues [9].
The conformational stability is enhanced by the bridged structure, which prevents ring inversion and limits conformational interconversion [10]. Theoretical calculations and experimental studies indicate that the compound adopts a preferred conformation that minimizes steric interactions while maintaining optimal orbital overlap [9]. The rigidity of the system contributes to its thermodynamic stability and influences its chemical reactivity patterns [9].
Ring strain analysis reveals that the [3.2.2] bridging pattern creates moderate strain compared to smaller bridged systems [11]. The distribution of strain across the bicyclic framework affects bond lengths and angles, contributing to the overall conformational preferences [11]. The presence of the amino substituent introduces additional conformational considerations related to hydrogen bonding and electrostatic interactions [9].
The stereochemical analysis of 1-azabicyclo[3.2.2]nonan-3-amine focuses on the spatial arrangement of atoms and the potential for chirality [12]. The bicyclic framework creates multiple stereogenic elements, including the bridgehead nitrogen and the carbon bearing the amino group [12]. The rigid structure constrains the stereochemical relationships between these centers [12].
The compound exhibits potential for stereoisomerism depending on the substitution pattern and the orientation of the amino group [13]. The stereochemical configuration can be described using standard nomenclature systems that account for the three-dimensional arrangement of substituents [13]. The bicyclic constraint affects the stereochemical stability by preventing easy interconversion between stereoisomers [13].
Chirality considerations include the evaluation of symmetry elements within the molecular structure [12]. The presence of the amino substituent may break symmetry and create chiral centers depending on the overall substitution pattern [12]. The stereochemical analysis also considers the potential for conformational enantiomers and their interconversion barriers [12].
The [3.2.2] system in 1-azabicyclo[3.2.2]nonan-3-amine creates a larger bicyclic framework compared to the [2.2.2] arrangement in quinuclidine . This size difference affects the geometric parameters, including bond angles at the bridgehead nitrogen and the overall molecular shape . The larger ring system in the nonan structure provides different steric environments compared to quinuclidine derivatives .
Structural Feature | 1-Azabicyclo[3.2.2]nonan-3-amine | Quinuclidine |
---|---|---|
Ring System | [3.2.2] | [2.2.2] |
Total Ring Size | 9-membered | 8-membered |
Bridgehead Position | Position 1 | Position 1 |
Additional Functionality | Amino group at position 3 | Variable substituents |
The electronic properties also differ between these systems due to the varied ring strain and geometric constraints [14]. Quinuclidine derivatives exhibit different basicity and nucleophilicity patterns compared to the nonan system due to these structural variations [14].
Comparison with 1,4-diazabicyclo[2.2.2]octane (DABCO) reveals fundamental structural differences despite both being bicyclic nitrogen heterocycles [16]. DABCO features two nitrogen atoms in bridgehead positions within a [2.2.2] framework, creating a symmetric diaza system [16]. In contrast, 1-azabicyclo[3.2.2]nonan-3-amine has a single bridgehead nitrogen with an additional amino substituent [16].
The structural architecture of DABCO creates a cage-like geometry with both nitrogens exhibiting similar chemical environments [16]. The compound's eclipsed methylene hydrogen atoms and boat conformations of the diazacyclohexane rings distinguish it from the nonan system [16]. The [3.2.2] framework of the nonan compound creates asymmetric environments and different conformational preferences [16].
Tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, provide another important structural comparison [17]. The tropane system features a [3.2.1] bridging pattern compared to the [3.2.2] arrangement in the nonan compound [17]. This difference creates distinct geometric relationships and affects the positioning of substituents around the bicyclic framework [17].
System | Bridge Pattern | Ring Size | Nitrogen Positions |
---|---|---|---|
1-Azabicyclo[3.2.2]nonan-3-amine | [3.2.2] | 9-membered | Bridgehead + substituent |
DABCO | [2.2.2] | 8-membered | Two bridgeheads |
Tropane | [3.2.1] | 8-membered | Single bridgehead |
The tropane framework creates different steric and electronic environments compared to the [3.2.2] system, affecting the chemical reactivity and biological activity patterns [17].
The azabicyclic framework analysis encompasses the structural features that define this class of compounds [18]. The bridged bicyclic arrangement creates rigid three-dimensional structures that significantly influence chemical and physical properties [18]. The incorporation of nitrogen atoms into these frameworks introduces additional complexity through electronic effects and coordination possibilities [18].
The [3.2.2] framework represents a specific geometric arrangement within the broader azabicyclic family [19]. This bridging pattern creates moderate ring strain distributed across the bicyclic system [19]. The structural analysis considers bond angle deviations from ideal tetrahedral geometry and the effects on molecular stability [19].
Nitrogen-bridgehead compounds exhibit unique electronic properties due to the constrained geometry around the nitrogen center [8]. The inversion barriers at bridgehead nitrogens are significantly elevated compared to acyclic amines due to geometric constraints [8]. The [3.2.2] system shows intermediate properties between smaller, more strained systems and larger, more flexible frameworks [8].
The framework analysis also considers the accessibility of the nitrogen lone pair for chemical reactions and coordination [18]. The geometric constraints affect the nucleophilicity and basicity of the bridgehead nitrogen compared to acyclic analogues [18]. The presence of additional functional groups, such as the amino substituent in position 3, creates multiple reactive sites within the rigid framework [18].
The ¹H Nuclear Magnetic Resonance spectroscopic characterization of 1-Azabicyclo[3.2.2]nonan-3-amine presents distinctive features reflecting its rigid bicyclic framework and dual nitrogen functionality [2]. The bridgehead nitrogen at position 1 significantly influences the chemical environment of adjacent protons, creating characteristic deshielding patterns throughout the molecular framework [2].
The most distinctive signal corresponds to the H-3 proton bearing the amino group, which typically appears in the range of 3.2-3.8 parts per million as a complex multiplet [2]. This downfield shift results from the combined deshielding effects of both the bridgehead nitrogen and the amino substituent, creating a unique magnetic environment characteristic of this structural motif [4]. The multiplicity reflects coupling with adjacent methylene protons and the conformational constraints imposed by the rigid bicyclic system [5] [4].
The bridgehead protons H-1 and H-5 exhibit chemical shifts in the 2.8-3.4 parts per million region, appearing as complex multiplets due to their proximity to the bridgehead nitrogen [6] [7] [4]. These signals are characteristically deshielded compared to typical aliphatic protons, reflecting the electron-withdrawing influence of the nitrogen atom and the geometric constraints of the bicyclic framework [8] [4].
Position | Expected δ (ppm) | Multiplicity | Notes |
---|---|---|---|
H-3 (CHNH₂) | 3.2-3.8 | complex m | Deshielded by nitrogen and amino group |
H-1 (bridgehead) | 2.8-3.4 | complex m | Deshielded by bridgehead nitrogen |
H-5 (bridgehead) | 2.8-3.4 | complex m | Deshielded by bridgehead nitrogen |
H-2α, H-2β | 1.8-2.4 | m | Axial/equatorial environment |
H-4α, H-4β | 1.4-2.0 | m | Methylene protons |
H-6α, H-6β | 1.4-2.0 | m | Methylene protons |
H-7α, H-7β | 1.6-2.2 | m | Methylene protons |
H-8α, H-8β | 1.6-2.2 | m | Methylene protons |
NH₂ | 1.5-3.0 (broad) | br s | Exchangeable with D₂O |
The methylene protons of the bicyclic framework display characteristic patterns reflecting their different magnetic environments [9] [4]. The H-2 protons, adjacent to the amino-bearing carbon, appear in the 1.8-2.4 parts per million range, while the remaining methylene protons (H-4, H-6, H-7, and H-8) exhibit signals between 1.4-2.2 parts per million [4]. The rigid bicyclic structure restricts conformational flexibility, resulting in well-defined axial and equatorial environments for these protons [5] [4].
The amino group protons typically appear as a broad singlet in the 1.5-3.0 parts per million region, with the exact position dependent on concentration, solvent, and hydrogen bonding interactions [4]. These protons undergo rapid exchange with protic solvents and can be confirmed through deuterium oxide exchange experiments, where the signal disappears upon treatment with D₂O [4].
The ¹³C Nuclear Magnetic Resonance spectrum of 1-Azabicyclo[3.2.2]nonan-3-amine exhibits distinctive resonance patterns that reflect the electronic environment created by the bicyclic nitrogen framework [2] [10] [11]. The spectrum provides valuable information about the carbon framework organization and the influence of nitrogen atoms on the carbon chemical shifts [10] [12].
The amino-bearing carbon C-3 represents the most distinctive signal in the spectrum, appearing in the 55-65 parts per million region [10] [11] [12]. This significant downfield shift reflects the combined deshielding effects of the amino group and the proximity to the bridgehead nitrogen, creating a unique magnetic environment characteristic of bicyclic amino systems [10]. The Chemical Shift Anisotropy and relaxation properties of this carbon provide insights into the molecular dynamics and conformational behavior of the compound [11] [12].
The bridgehead carbons C-1 and C-5 exhibit resonances in the 65-75 parts per million range, reflecting their direct attachment to the bridgehead nitrogen [10] [11]. These carbons experience significant deshielding due to the electronegativity of nitrogen and the geometric constraints imposed by the bicyclic structure [13] [10]. The chemical shifts of these carbons are sensitive indicators of the electronic environment and can provide information about nitrogen hybridization and bonding interactions [10] [12].
Carbon Position | Expected δ (ppm) | Carbon Type | Notes |
---|---|---|---|
C-3 (CHNH₂) | 55-65 | CH (amino-bearing) | Significantly deshielded by amino group |
C-1 (bridgehead) | 65-75 | CH (bridgehead) | Deshielded by nitrogen proximity |
C-5 (bridgehead) | 65-75 | CH (bridgehead) | Deshielded by nitrogen proximity |
C-2 | 25-35 | CH₂ | Typical aliphatic CH₂ |
C-4 | 20-30 | CH₂ | Typical aliphatic CH₂ |
C-6 | 20-30 | CH₂ | Typical aliphatic CH₂ |
C-7 | 25-35 | CH₂ | Typical aliphatic CH₂ |
C-8 | 25-35 | CH₂ | Typical aliphatic CH₂ |
The methylene carbons of the bicyclic framework display characteristic aliphatic chemical shifts, with values ranging from 20-35 parts per million [10] [11]. The C-2 carbon, adjacent to the amino-bearing carbon, may exhibit slightly different chemical shifts compared to the other methylene carbons due to the through-bond influence of the amino group [10]. The remaining methylene carbons (C-4, C-6, C-7, and C-8) appear in typical aliphatic regions, with their exact positions influenced by the geometric constraints of the bicyclic system [11] [12].
Distortionless Enhancement by Polarization Transfer experiments and attached proton test sequences are particularly valuable for distinguishing between CH, CH₂, and CH₃ carbons in this system [11] [12]. These techniques facilitate unambiguous assignment of carbon signals and provide confirmation of the molecular structure [9] [11].
Two-dimensional Nuclear Magnetic Resonance spectroscopy provides crucial structural and conformational information for 1-Azabicyclo[3.2.2]nonan-3-amine through correlation experiments that reveal connectivity patterns and spatial relationships [9] [14] [5]. These advanced techniques are essential for complete structural elucidation and understanding of the molecular dynamics in this rigid bicyclic system [15] [5].
Correlation Spectroscopy experiments establish proton-proton connectivity through scalar coupling, revealing the through-bond relationships within the bicyclic framework [9] [14]. The rigid nature of the [3.2.2] system constrains conformational flexibility, resulting in well-defined coupling patterns that facilitate assignment of individual proton resonances [5]. The bridgehead protons exhibit characteristic coupling patterns with adjacent methylene protons, while the amino-bearing proton shows distinctive coupling with neighboring carbons [5].
Heteronuclear Single Quantum Coherence spectroscopy provides direct correlations between carbons and their attached protons, enabling unambiguous assignment of carbon-hydrogen pairs [15] [9] [14]. This technique is particularly valuable for distinguishing between the different methylene groups and confirming the assignment of bridgehead positions [9]. The experiment reveals the connectivity between the amino-bearing carbon and its proton, as well as the relationships between bridgehead carbons and their respective protons [15].
Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton correlations through two-bond and three-bond coupling interactions [15] [9] [14]. These correlations provide critical information about the bicyclic connectivity and help establish the relative positions of functional groups within the framework [9]. The technique is particularly useful for confirming the position of the amino group and its relationship to the bridgehead nitrogen [15].
Nuclear Overhauser Effect Spectroscopy experiments provide spatial proximity information through dipolar interactions, revealing which protons are close in space regardless of through-bond connectivity [9] [5]. In the rigid bicyclic system of 1-Azabicyclo[3.2.2]nonan-3-amine, these experiments can distinguish between axial and equatorial orientations of substituents and confirm the three-dimensional arrangement of the molecular framework [16] [5].
The conformational analysis reveals that the [3.2.2] bicyclic system adopts a relatively rigid conformation with limited flexibility compared to larger ring systems [16] [5]. The bridging pattern constrains the molecule to specific geometric arrangements, with the amino group occupying a defined spatial position relative to the bridgehead nitrogen [16] [17]. Temperature-dependent Nuclear Magnetic Resonance studies can provide information about conformational dynamics and energy barriers for any available conformational processes [6] [7].
The mass spectrometric fragmentation of 1-Azabicyclo[3.2.2]nonan-3-amine follows characteristic pathways that reflect the stability and reactivity of the bicyclic framework under electron impact conditions [18] [19] [20]. The fragmentation patterns provide valuable structural information and support spectroscopic assignments through the analysis of characteristic ion formations [21] [20].
The molecular ion peak appears at m/z 140, corresponding to the complete molecular formula C₈H₁₆N₂ [2] [22]. The molecular ion typically exhibits low to medium intensity due to the tendency of nitrogen-containing compounds to undergo facile fragmentation under electron impact conditions [18] [20]. The presence of two nitrogen atoms and the bicyclic structure contribute to the relative instability of the molecular ion and promote various fragmentation pathways [18] [21].
Primary fragmentation processes involve the loss of small neutral molecules from the molecular ion, generating characteristic fragment ions that reflect the structural features of the compound [18] [20]. The loss of the amino group (NH₂, 16 mass units) produces a fragment at m/z 125, while the loss of ammonia (NH₃, 17 mass units) generates a more stable fragment at m/z 124 [21] [20]. These fragmentations are characteristic of primary amines and provide confirmation of the amino functionality [20].
Fragment m/z | Relative Intensity | Fragmentation Process |
---|---|---|
140 [M]⁺ | Low-Medium | Molecular ion |
125 [M-NH₂]⁺ | Medium | Loss of amino group |
124 [M-NH₃]⁺ | Medium-High | Loss of ammonia |
98 [M-C₃H₆]⁺ | Medium | Loss of propyl fragment |
96 [tropane-like]⁺ | Medium | Ring contraction |
82 [cyclic fragment]⁺ | Low-Medium | Bicyclic fragmentation |
70 [piperidine-like]⁺ | High | Six-membered ring fragment |
68 [cyclohexene-like]⁺ | Medium | Dehydration and rearrangement |
56 [pyrrolidine-like]⁺ | Medium | Five-membered ring fragment |
42 [C₃H₆]⁺ | High | Propyl cation |
30 [CH₂NH₂]⁺ | High | Aminomethyl cation |
Secondary fragmentation processes involve the breakdown of the bicyclic framework through various ring-opening and rearrangement reactions [18] [19]. The loss of a three-carbon fragment (C₃H₆, 42 mass units) from the molecular ion produces a fragment at m/z 98, which may correspond to a rearranged bicyclic system or a ring-contracted structure [21]. Ring contraction processes can generate fragments resembling tropane-like structures at m/z 96 [18] [19].
Alpha-cleavage processes, characteristic of amine-containing compounds, generate the aminomethyl cation (CH₂NH₂⁺) at m/z 30, which typically appears as a high-intensity fragment [20]. This fragmentation involves cleavage adjacent to the amino-bearing carbon and represents a diagnostic ion for primary amine functionality [20]. The complementary neutral fragment loss corresponds to the remaining bicyclic framework minus the aminomethyl group [20].
Higher mass fragments in the m/z 70-82 region correspond to various cyclic rearrangement products that retain portions of the original bicyclic structure [18] [21]. The fragment at m/z 70 may correspond to a piperidine-like structure formed through ring contraction and hydrogen rearrangement processes [18]. The fragment at m/z 56 suggests formation of pyrrolidine-like structures through further ring contraction and elimination reactions [21].
High-resolution mass spectrometry provides accurate mass measurements and elemental composition determination for 1-Azabicyclo[3.2.2]nonan-3-amine and its fragment ions [23] [24] [25]. These precise measurements enable unambiguous molecular formula assignment and support structural characterization through exact mass analysis [23] [25].
The exact mass of the molecular ion ([M]⁺) is measured as 140.1313 atomic mass units, corresponding to the elemental composition C₈H₁₆N₂ with a mass error typically less than 5 parts per million [23] [24] [25]. This accurate mass measurement confirms the molecular formula and distinguishes the compound from potential isobaric interferences [25]. The isotope pattern analysis reveals the characteristic nitrogen isotope contributions that support the presence of two nitrogen atoms in the molecular structure [24] [25].
High-resolution analysis of fragment ions provides definitive elemental compositions that support the proposed fragmentation pathways [23] [24]. The fragment at m/z 125.1079 corresponds to C₈H₁₃N (loss of NH₂), while the fragment at m/z 124.1000 corresponds to C₇H₁₂N₂ or C₈H₁₂N (loss of NH₃ with potential rearrangement) [23] [25]. These accurate mass measurements distinguish between different possible fragmentation mechanisms and confirm the structural assignments [24] [25].
Collision-induced dissociation experiments in high-resolution instruments provide controlled fragmentation conditions that enhance the observation of specific fragmentation pathways [19] [25]. These experiments can be performed at different collision energies to study the relative stability of various fragments and elucidate the sequence of fragmentation events [19]. The high-resolution analysis of collision-induced dissociation products provides detailed structural information about the bicyclic framework and the amino group positioning [25].
Electrospray ionization high-resolution mass spectrometry offers complementary ionization conditions that may provide different fragmentation patterns compared to electron impact [19] [24]. Under electrospray conditions, the compound may form protonated molecular ions ([M+H]⁺) at m/z 141.1387, which undergo different fragmentation pathways that preserve more of the original structural information [19] [24]. The protonation site and subsequent fragmentation patterns provide additional structural insights [19].
The infrared spectroscopy of 1-Azabicyclo[3.2.2]nonan-3-amine reveals characteristic absorption bands that provide definitive identification of functional groups and structural features [26] [27] [28]. The spectrum exhibits distinctive patterns reflecting both the primary amine functionality and the rigid bicyclic framework [28] [29] [30].
The most prominent features in the infrared spectrum correspond to the primary amine stretching vibrations, which appear as characteristic bands in the 3350-3250 wavenumber region [27] [28] [30]. The asymmetric nitrogen-hydrogen stretch typically appears at 3380-3350 wavenumbers as a medium-intensity band, while the symmetric stretch occurs at 3320-3280 wavenumbers [27] [30]. These bands are diagnostic for primary amine functionality and confirm the presence of the amino group in the molecular structure [27] [30].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
---|---|---|---|
N-H stretch (primary amine) | 3350-3250 | Medium-Strong | Characteristic primary amine bands |
N-H stretch (asymmetric) | 3380-3350 | Medium | Antisymmetric NH₂ stretch |
N-H stretch (symmetric) | 3320-3280 | Medium | Symmetric NH₂ stretch |
C-H stretch (aliphatic) | 2950-2850 | Strong | Multiple CH₂ groups |
N-H bend (scissoring) | 1650-1580 | Medium | Primary amine deformation |
C-H bend (methylene) | 1470-1450 | Medium | Bicyclic CH₂ deformations |
C-N stretch | 1250-1020 | Medium | Amine C-N stretching |
C-C stretch (ring) | 1000-800 | Variable | Bicyclic ring vibrations |
N-H wag | 850-750 | Weak-Medium | Out-of-plane NH₂ deformation |
Ring breathing modes | 700-500 | Weak | Low-frequency ring modes |
The aliphatic carbon-hydrogen stretching region displays strong absorption bands between 2950-2850 wavenumbers, reflecting the multiple methylene groups present in the bicyclic framework [28] [29]. These bands typically appear as a complex envelope due to the overlapping symmetric and asymmetric stretching modes of the various CH₂ groups [28]. The intensity and pattern of these absorptions provide information about the aliphatic character of the bicyclic system [29].
The nitrogen-hydrogen bending vibrations of the primary amine appear in the 1650-1580 wavenumber region as medium-intensity bands corresponding to the scissoring deformation mode [27] [30]. This band is characteristic of primary amines and helps distinguish the compound from secondary or tertiary amine analogues [30]. The exact position within this range depends on the local environment and hydrogen bonding interactions [27] [30].
Carbon-nitrogen stretching vibrations appear in the 1250-1020 wavenumber region as medium-intensity bands that reflect the amine functionality [28] [30]. These vibrations are sensitive to the nitrogen environment and can provide information about the hybridization state and bonding characteristics of the nitrogen atoms [30]. The bicyclic framework constrains the carbon-nitrogen bond geometry, influencing the exact positions of these absorption bands [28].
The ultraviolet-visible spectroscopy of 1-Azabicyclo[3.2.2]nonan-3-amine reveals characteristic absorption features associated with the nitrogen-containing chromophores [26] [31] [32]. The primary amine functionality exhibits weak absorption bands in the 200-220 nanometer region corresponding to nitrogen lone pair transitions [31] [32]. These transitions are typically of low intensity but provide confirmation of the amine functionality [31].
The bridgehead nitrogen in the bicyclic system may contribute additional weak absorption features in the near-ultraviolet region, though these are generally of very low intensity due to the saturated nature of the system [26] [31]. The rigid bicyclic framework constrains the nitrogen geometry and influences the electronic transitions, potentially leading to slight shifts in absorption maxima compared to acyclic analogues [31] [32].
X-ray crystallographic analysis provides definitive structural information about 1-Azabicyclo[3.2.2]nonan-3-amine in the solid state, revealing precise geometric parameters and intermolecular interactions [16] [33] [34]. Crystallographic studies of related azabicyclic systems demonstrate the characteristic structural features and packing arrangements typical of this class of compounds [16] [17] [35].
The molecular geometry determined by X-ray diffraction reveals the characteristic [3.2.2] bicyclic framework with well-defined bond lengths and angles [16] [34] [17]. The bridgehead nitrogen exhibits typical tetrahedral geometry with carbon-nitrogen-carbon bond angles reflecting the geometric constraints imposed by the bicyclic system [16] [17]. The amino-bearing carbon adopts the expected tetrahedral arrangement with the amino group oriented to minimize steric interactions [16] [17].
The crystal structure typically reveals specific conformational preferences for the bicyclic framework, with the [3.2.2] system adopting a relatively rigid three-dimensional arrangement [16] [17] [36]. The bridging pattern creates characteristic dihedral angles and torsional relationships that define the overall molecular shape [16] [17]. The amino group orientation is influenced by both steric factors and potential hydrogen bonding interactions with neighboring molecules [16] [17].
Intermolecular interactions in the crystal structure include hydrogen bonding between amino groups and nitrogen atoms of adjacent molecules [16] [17]. These hydrogen bonds typically involve the primary amine protons as donors and the bridgehead nitrogen as an acceptor, creating extended hydrogen-bonded networks that stabilize the crystal packing [16] [17]. The strength and geometry of these interactions influence the melting point and other solid-state properties [16] [17].
The unit cell parameters and space group symmetry provide information about the packing efficiency and molecular organization in the solid state [34] [17] [35]. Related azabicyclic compounds typically crystallize in common space groups with characteristic packing motifs that maximize intermolecular interactions while minimizing unfavorable contacts [16] [34] [17]. The crystal density and packing coefficient reflect the efficiency of molecular organization in the solid state [34] [17].
Thermal analysis of the crystalline material reveals characteristic phase transition temperatures and thermal stability parameters [16] [37]. The melting point reflects the strength of intermolecular interactions and provides information about the relative stability of the crystal packing [37]. Differential scanning calorimetry can reveal additional phase transitions or polymorphic forms that may exist under different conditions [37].